molecular formula C18H21NO2 B3171963 4-[(4-Phenoxyphenoxy)methyl]piperidine CAS No. 946713-79-7

4-[(4-Phenoxyphenoxy)methyl]piperidine

Cat. No.: B3171963
CAS No.: 946713-79-7
M. Wt: 283.4 g/mol
InChI Key: YSCXMANXVZECOG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(4-Phenoxyphenoxy)methyl]piperidine typically involves the reaction of piperidine with 4-phenoxybenzyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional steps for purification and quality control to ensure the compound meets research-grade standards .

Chemical Reactions Analysis

Types of Reactions: 4-[(4-Phenoxyphenoxy)methyl]piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-[(4-Phenoxyphenoxy)methyl]piperidine is used extensively in scientific research, particularly in:

Mechanism of Action

The mechanism of action of 4-[(4-Phenoxyphenoxy)methyl]piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. Additionally, it can interact with receptors, modulating their activity and affecting downstream signaling pathways .

Biological Activity

4-[(4-Phenoxyphenoxy)methyl]piperidine is a piperidine derivative that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound's unique structural features allow it to interact with various biological targets, making it a candidate for therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological properties, and potential applications.

Chemical Structure and Properties

The molecular formula of this compound is C_{16}H_{19}N_O_3, with a molecular weight of approximately 273.34 g/mol. The compound features a piperidine ring substituted with phenoxy groups, which are crucial for its biological interactions.

The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The piperidine ring plays a significant role in binding to these targets, leading to modulation of various biological pathways. The precise molecular interactions remain an area of ongoing research.

Pharmacological Effects

Research indicates that this compound exhibits a range of pharmacological effects:

  • Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, potentially useful in treating infections caused by resistant strains of bacteria.
  • Neuropharmacological Effects : The compound has been evaluated for its impact on central nervous system (CNS) functions, showing promise as a neuroprotective agent.
  • Cardiovascular Effects : Some derivatives have demonstrated inotropic effects on cardiac tissues, indicating potential applications in cardiovascular medicine .

Case Studies

A series of studies have evaluated the biological activity of piperidine derivatives similar to this compound:

  • Study on Cardiac Activity : A study involving related compounds showed that certain piperidine derivatives produced significant inotropic effects in isolated rat hearts, suggesting potential applications in heart failure treatment .
  • Neuroprotective Studies : Research has indicated that modifications to the piperidine structure can enhance neuroprotective effects, making these compounds candidates for further development in neurodegenerative diseases .

Comparative Analysis

To better understand the biological activity of this compound, it can be compared with other similar compounds:

Compound NameBiological ActivityReference
3-((3-Phenoxyphenoxy)methyl)piperidineEnzyme inhibition and receptor binding
4-MethylpiperidineBasic CNS activity
1-(4-Fluorobenzyl)piperidin-4-ylEnhanced cardiovascular effects

Research Findings

Recent studies have utilized computer-aided drug design tools to predict the pharmacological profiles of piperidine derivatives. These analyses suggest that modifications to the phenoxy groups can significantly enhance biological activity across various therapeutic areas, including oncology and neurology .

Properties

IUPAC Name

4-[(4-phenoxyphenoxy)methyl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO2/c1-2-4-17(5-3-1)21-18-8-6-16(7-9-18)20-14-15-10-12-19-13-11-15/h1-9,15,19H,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSCXMANXVZECOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1COC2=CC=C(C=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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